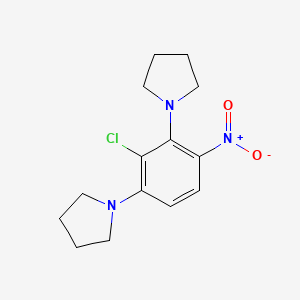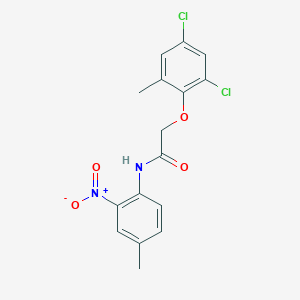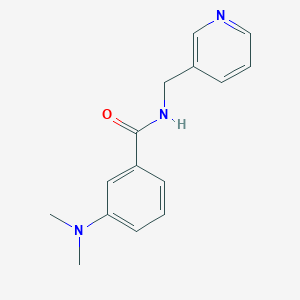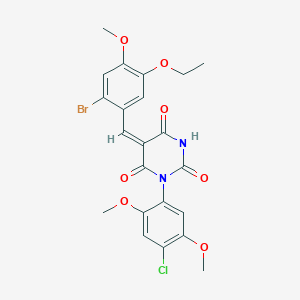
1,1'-(2-chloro-4-nitro-1,3-phenylene)dipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(2-chloro-4-nitro-1,3-phenylene)dipyrrolidine, commonly known as CNPDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CNPDP is a member of the dipyrrolidine family of compounds and is known for its unique structural and chemical properties.
Scientific Research Applications
CNPDP has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CNPDP has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. In drug discovery, CNPDP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, CNPDP has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of CNPDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. CNPDP has been shown to inhibit the activity of various kinases and other enzymes involved in cell signaling, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNPDP has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of various signaling pathways involved in cancer progression. CNPDP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
CNPDP has several advantages for lab experiments, including its high purity and stability, which make it a reliable and consistent research tool. However, CNPDP also has several limitations, including its low solubility in water and other solvents, which can make it difficult to work with in certain experimental settings. Additionally, CNPDP can be expensive to synthesize, which may limit its widespread use in research.
Future Directions
There are several future directions for research on CNPDP, including the development of new synthetic methods for the compound, the identification of new therapeutic applications for CNPDP, and the investigation of its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully elucidate the mechanism of action of CNPDP and to optimize its efficacy and safety profiles for potential clinical use.
Conclusion:
In conclusion, CNPDP is a unique and promising compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CNPDP is needed to fully realize its potential as a therapeutic agent and research tool.
Synthesis Methods
CNPDP can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 2,2'-bis(2-pyrrolidinyl)propane in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through a series of recrystallization steps to obtain pure CNPDP. The synthesis of CNPDP is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
properties
IUPAC Name |
1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-11(16-7-1-2-8-16)5-6-12(18(19)20)14(13)17-9-3-4-10-17/h5-6H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGGFZCBJTHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)

![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
![5-[(2-chlorophenoxy)methyl]-1H-tetrazole](/img/structure/B5196187.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)

![dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
